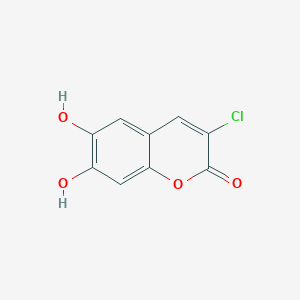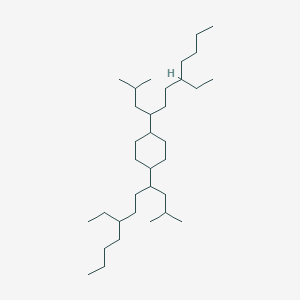
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with two long alkyl chains, each containing ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with 7-ethyl-2-methylundecane derivatives under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. The process also includes purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug development.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
7-Ethyl-2-methyl-4-undecanol: A related compound with a similar alkyl chain structure.
Cyclohexane derivatives: Other cyclohexane-based compounds with different substituents.
Uniqueness
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is unique due to its specific substitution pattern and the presence of long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
820239-12-1 |
|---|---|
Molecular Formula |
C34H68 |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
1,4-bis(7-ethyl-2-methylundecan-4-yl)cyclohexane |
InChI |
InChI=1S/C34H68/c1-9-13-15-29(11-3)17-19-33(25-27(5)6)31-21-23-32(24-22-31)34(26-28(7)8)20-18-30(12-4)16-14-10-2/h27-34H,9-26H2,1-8H3 |
InChI Key |
APRITSSOQNKKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)C1CCC(CC1)C(CCC(CC)CCCC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
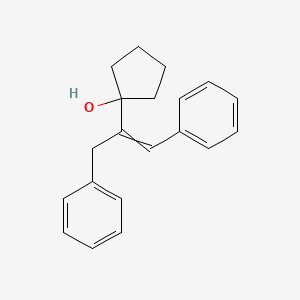


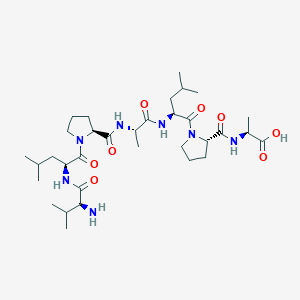
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
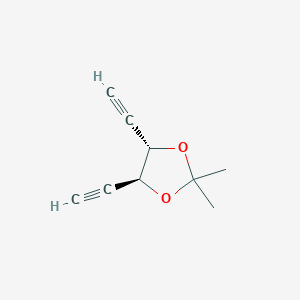
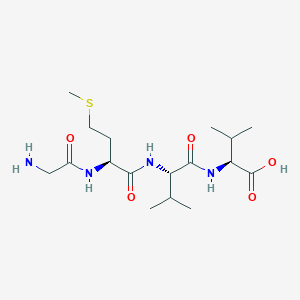
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)

